Disuccinimidyl Tartrate: A Technical Guide to a Cleavable Crosslinking Agent
Disuccinimidyl Tartrate: A Technical Guide to a Cleavable Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent that has become a valuable tool in the study of protein-protein interactions and the development of bioconjugates. Its unique characteristic lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under mild conditions, facilitating the analysis of crosslinked species. This guide provides an in-depth overview of the chemical properties, primary uses, and experimental considerations for the application of DST in research and drug development.
Introduction to Disuccinimidyl Tartrate
Disuccinimidyl tartrate is a chemical reagent designed to covalently link molecules that possess primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[1][2][3] It consists of two N-hydroxysuccinimide (NHS) esters connected by a 6.4 Å tartrate spacer arm.[4] The NHS esters readily react with primary amines to form stable amide bonds. A key feature of DST is the vicinal diol within its tartrate spacer, which can be oxidatively cleaved by sodium meta-periodate, allowing for the separation of the crosslinked molecules.[1][2][3] This cleavable nature is particularly advantageous in applications where the recovery and analysis of the individual components of a crosslinked complex are desired.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of DST is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [4] |
| Molecular Weight | 344.23 g/mol | [4] |
| CAS Number | 62069-75-4 | [4] |
| Spacer Arm Length | 6.4 Å | [4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][2][3] |
| Reactivity | Primary amines (-NH₂) | [1][2][3] |
| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [1][2][3] |
| Solubility | Soluble in DMSO and DMF | |
| Appearance | White to off-white solid | |
| Melting Point | 195-197 °C | [3] |
Primary Use: Amine-Reactive Crosslinking
The primary application of Disuccinimidyl tartrate is the covalent crosslinking of proteins and other molecules containing primary amines. The reaction proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Mechanism
Experimental Protocols
The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization may be required for specific applications.
General Protein Crosslinking Protocol
This protocol is adapted from procedures for similar NHS-ester crosslinkers and is suitable for in vitro crosslinking of purified proteins.
Materials:
-
Disuccinimidyl tartrate (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein sample(s) of interest
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical stock concentration is 25 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample(s) in the reaction buffer. The final protein concentration can range from 0.1 to 10 mg/mL.
-
Crosslinking Reaction: Add the DST stock solution to the protein solution to achieve the desired final concentration of the crosslinker. A 20- to 50-fold molar excess of DST to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess DST.
-
Analysis: The crosslinked products can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
Cleavage of DST Crosslinks
Materials:
-
Crosslinked protein sample
-
Sodium meta-periodate (NaIO₄)
-
Cleavage Buffer (e.g., 100 mM sodium acetate, pH 5.5)
Procedure:
-
Prepare Cleavage Solution: Prepare a fresh solution of sodium meta-periodate in the cleavage buffer. A typical concentration for cleavage is 15 mM.[2][3]
-
Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Analysis: The cleaved products can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.
Quantitative Data
The efficiency of crosslinking and the stability of the NHS esters are critical parameters for successful experiments.
| Parameter | Condition | Value | Reference |
| NHS Ester Half-life | pH 7.0, 4°C | 4-5 hours | |
| pH 8.0, 4°C | ~1 hour | ||
| pH 8.6, 4°C | ~10 minutes | ||
| Optimal Reaction pH | 7.2 - 8.5 | ||
| Cleavage Concentration | Sodium meta-periodate | 15 mM | [2][3] |
Application: Elucidation of Protein-Protein Interactions using Crosslinking Mass Spectrometry (CXMS)
A primary application of DST is in the field of proteomics, specifically for the identification of protein-protein interactions using crosslinking mass spectrometry (CXMS). The cleavable nature of DST is particularly advantageous in this context, as it simplifies the mass spectrometry data analysis.
Experimental Workflow for CXMS using DST
In this workflow, a protein complex is first crosslinked with DST. The crosslinked sample is then digested with a protease, such as trypsin, to generate a mixture of peptides. The crosslinked peptides can be enriched and then analyzed by tandem mass spectrometry (MS/MS). The sample can then be treated with sodium meta-periodate to cleave the DST crosslinker, and the resulting individual peptides are analyzed again by MS/MS. By comparing the MS/MS spectra before and after cleavage, the identification of the crosslinked peptides is greatly simplified, allowing for the precise mapping of interaction sites between proteins.
Conclusion
Disuccinimidyl tartrate is a versatile and powerful tool for researchers studying protein-protein interactions and developing novel bioconjugates. Its amine-reactivity, defined spacer arm, and, most importantly, its cleavable nature make it a valuable reagent in the fields of proteomics, structural biology, and drug development. By understanding its chemical properties and optimizing experimental protocols, scientists can effectively utilize DST to gain deeper insights into complex biological systems.
